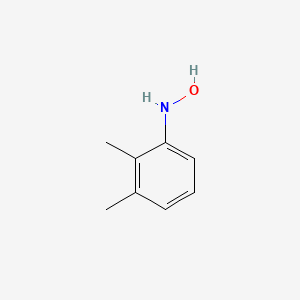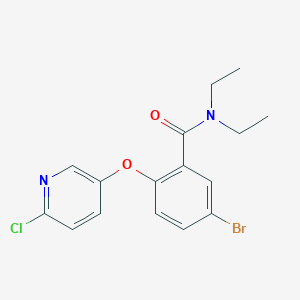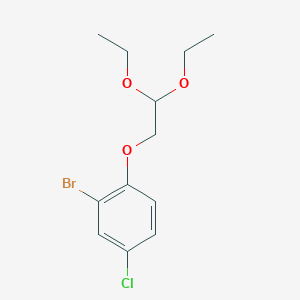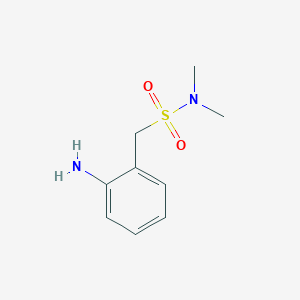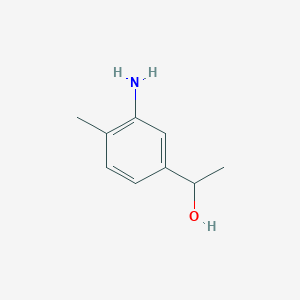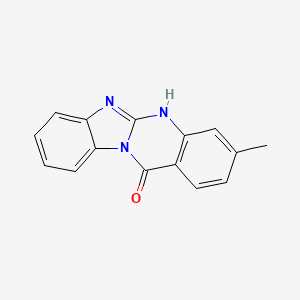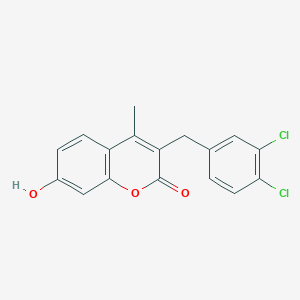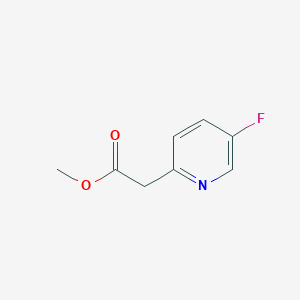![molecular formula C11H7BrClNOS B8681369 4-bromo-13-chloro-9-oxa-3-thia-14-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene](/img/structure/B8681369.png)
4-bromo-13-chloro-9-oxa-3-thia-14-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Bromo-2-chloro-6,7-dihydrothieno[2’,3’:4,5]oxepino[3,2-b]pyridine is a complex organic compound with the molecular formula C11H7BrClNOS and a molecular weight of 316.60 g/mol . This compound is characterized by its unique structure, which includes a thieno-oxepino-pyridine core with bromine and chlorine substituents.
Preparation Methods
The synthesis of 9-Bromo-2-chloro-6,7-dihydrothieno[2’,3’:4,5]oxepino[3,2-b]pyridine typically involves multi-step organic reactions. Industrial production methods may involve bulk custom synthesis and procurement of raw materials to ensure the compound’s availability for research purposes .
Chemical Reactions Analysis
9-Bromo-2-chloro-6,7-dihydrothieno[2’,3’:4,5]oxepino[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-Bromo-2-chloro-6,7-dihydrothieno[2’,3’:4,5]oxepino[3,2-b]pyridine is primarily used in scientific research for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it may be investigated for its potential biological activities and therapeutic applications . Industrially, it can be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 9-Bromo-2-chloro-6,7-dihydrothieno[2’,3’:4,5]oxepino[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways depend on the context of its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar compounds to 9-Bromo-2-chloro-6,7-dihydrothieno[2’,3’:4,5]oxepino[3,2-b]pyridine include other thieno-oxepino-pyridine derivatives with different substituents. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties .
Properties
Molecular Formula |
C11H7BrClNOS |
|---|---|
Molecular Weight |
316.60 g/mol |
IUPAC Name |
4-bromo-13-chloro-9-oxa-3-thia-14-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene |
InChI |
InChI=1S/C11H7BrClNOS/c12-8-5-6-3-4-15-7-1-2-9(13)14-10(7)11(6)16-8/h1-2,5H,3-4H2 |
InChI Key |
XVLNMPLPZIKEIH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C3=C1C=C(S3)Br)N=C(C=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(4-fluorophenyl)ethoxy]acetic acid](/img/structure/B8681295.png)
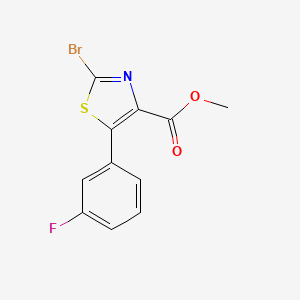
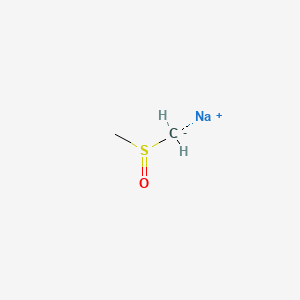
![3-hydroxy-5-[(1-methylethyl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B8681302.png)
![3-allyloxy-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B8681305.png)
